1-(2,5-Dimethoxyphenyl)piperazine

Catalog No.
S3349772
CAS No.
1019-06-3
M.F
C12H18N2O2
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Dimethoxyphenyl)piperazine

CAS Number

1019-06-3

Product Name

1-(2,5-Dimethoxyphenyl)piperazine

IUPAC Name

1-(2,5-dimethoxyphenyl)piperazine

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C12H18N2O2/c1-15-10-3-4-12(16-2)11(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3

InChI Key

IZFHRJZAZNTUOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CCNCC2

1-(2,5-Dimethoxyphenyl)piperazine is an organic compound characterized by its piperazine structure, which consists of a six-membered ring containing two nitrogen atoms. The compound has the chemical formula C12H18N2O2 and a molecular weight of 218.29 g/mol. It features a 2,5-dimethoxyphenyl group attached to the nitrogen atom of the piperazine ring, contributing to its unique chemical properties and potential biological activities .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  • Substitution: Nucleophilic substitution can occur at the piperazine ring or the aromatic ring with reagents such as alkyl halides or acyl chlorides.

Research indicates that 1-(2,5-Dimethoxyphenyl)piperazine exhibits various biological activities. It has been studied for its potential as an anti-inflammatory and antimicrobial agent. The dimethoxyphenyl group enhances its ability to penetrate biological membranes, which may contribute to its pharmacological effects . Additionally, compounds with similar structures have shown interactions with serotonin receptors, suggesting potential applications in psychopharmacology .

The synthesis of 1-(2,5-Dimethoxyphenyl)piperazine typically involves:

  • Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl chloride and piperazine.
  • Reaction Conditions: The reaction is conducted in the presence of a base (such as triethylamine) and solvents like tetrahydrofuran (THF).
  • Temperature: The reaction is carried out under mild conditions at room temperature or slightly elevated temperatures to ensure high yield and purity.

1-(2,5-Dimethoxyphenyl)piperazine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new medications targeting inflammation or infections.
  • Research: It can be used in studies related to receptor interactions and drug design due to its structural similarities with other biologically active compounds.

Studies have suggested that 1-(2,5-Dimethoxyphenyl)piperazine interacts with various molecular targets within biological systems. Its structure allows it to modulate the activity of specific receptors, particularly those related to serotonin pathways. This interaction profile is significant for understanding its pharmacological effects and potential therapeutic uses .

Several compounds share structural similarities with 1-(2,5-Dimethoxyphenyl)piperazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(2-Methoxyphenyl)piperazineContains a methoxy group instead of dimethoxyMay exhibit different receptor affinity and activity
Tert-butyl 3-(2,5-dimethoxyphenyl)piperazine-1-carboxylateContains a tert-butyl group; more lipophilicEnhanced stability and bioavailability
1-(4-Methoxyphenyl)piperazineSubstituted at the para positionDifferent pharmacological profile
1-(3,4-Dimethoxyphenyl)piperazineTwo methoxy groups on adjacent carbonsPotentially altered biological activity

These compounds highlight the diversity within piperazine derivatives while showcasing how slight modifications in structure can lead to significant differences in biological activity and application potential .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

222.136827821 g/mol

Monoisotopic Mass

222.136827821 g/mol

Heavy Atom Count

16

Wikipedia

1-(2,5-dimethoxyphenyl)piperazine

Dates

Modify: 2023-07-26

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